Cas no 957207-03-3 (Methyl 3,4-bis(trifluoromethyl)benzoate)

Methyl 3,4-bis(trifluoromethyl)benzoate structure
957207-03-3 structure
Product Name:Methyl 3,4-bis(trifluoromethyl)benzoate
CAS No:957207-03-3
MF:C10H6F6O2
MW:272.143864154816
CID:4954792
Update Time:2025-11-02

Methyl 3,4-bis(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3,4-bis(trifluoromethyl)benzoate
    • Benzoic acid, 3,4-bis(trifluoromethyl)-, methyl ester
    • Methyl 3,4-bis(trifluoromethyl)benzoate
    • Inchi: 1S/C10H6F6O2/c1-18-8(17)5-2-3-6(9(11,12)13)7(4-5)10(14,15)16/h2-4H,1H3
    • InChI Key: PQQHLMHNCXAMCN-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=O)OC)C=CC=1C(F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 309
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3

Methyl 3,4-bis(trifluoromethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Additional information on Methyl 3,4-bis(trifluoromethyl)benzoate

Methyl 3,4-bis(trifluoromethyl)benzoate (CAS No. 957207-03-3): A Comprehensive Overview in Modern Chemical Research

Methyl 3,4-bis(trifluoromethyl)benzoate (CAS No. 957207-03-3) is a fluorinated aromatic ester that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by its two trifluoromethyl groups attached to the benzene ring, exhibits distinct chemical reactivity and biological potential, making it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of Methyl 3,4-bis(trifluoromethyl)benzoate imparts several advantageous features that are highly relevant in contemporary drug discovery. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in determining its bioavailability and duration of action. Furthermore, the aromatic ring system provides a versatile platform for further functionalization, allowing chemists to explore a wide range of derivatives with tailored biological activities.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate pharmacokinetic and pharmacodynamic properties. Studies have demonstrated that the introduction of fluorine atoms can significantly improve the binding affinity of drug candidates to their target proteins. For instance, Methyl 3,4-bis(trifluoromethyl)benzoate has been investigated as a potential intermediate in the synthesis of kinase inhibitors, where the electron-withdrawing nature of the trifluoromethyl groups helps to optimize the interactions with the active sites of these enzymes.

One of the most compelling aspects of Methyl 3,4-bis(trifluoromethyl)benzoate is its role in the development of anti-inflammatory agents. Research has shown that derivatives of this compound can exhibit potent inhibitory effects on inflammatory pathways by interacting with key signaling molecules. The fluorinated aromatic core serves as an effective scaffold for designing molecules that can selectively target inflammatory enzymes, thereby reducing side effects associated with non-specific inhibition.

The synthesis of Methyl 3,4-bis(trifluoromethyl)benzoate involves multi-step organic reactions that highlight the versatility of modern synthetic chemistry. Traditional methods often require careful control of reaction conditions to ensure high yields and purity. However, recent advancements in catalytic processes have made it possible to achieve more efficient and scalable synthesis routes. These improvements are particularly important for industrial applications where cost-effectiveness and reproducibility are paramount.

From a computational chemistry perspective, Methyl 3,4-bis(trifluoromethyl)benzoate offers a fascinating model system for studying molecular interactions. High-throughput virtual screening techniques have been employed to identify potential drug candidates based on their binding affinity to biological targets. The structural features of this compound make it an ideal candidate for molecular docking studies, which are essential for understanding how small molecules interact with complex biological systems.

The pharmacological profile of derivatives derived from Methyl 3,4-bis(trifluoromethyl)benzoate has been extensively studied in preclinical models. These studies have revealed promising results in various therapeutic areas, including oncology and neurology. The ability to fine-tune the chemical structure while maintaining potent activity has opened up new avenues for drug development. Researchers are exploring ways to enhance the selectivity and efficacy of these compounds by incorporating additional functional groups or modifying existing ones.

The environmental impact of fluorinated compounds is another important consideration in modern chemical research. While these molecules offer numerous benefits in terms of biological activity and stability, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop synthetic strategies that minimize waste and reduce environmental footprint without compromising on performance.

In conclusion, Methyl 3,4-bis(trifluoromethyl)benzoate (CAS No. 957207-03-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for developing novel therapeutic agents with improved pharmacokinetic properties. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.

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